molecular formula C9H4I2OS2 B2610084 Bis(2-iodothiophen-3-yl)methanone CAS No. 474416-61-0

Bis(2-iodothiophen-3-yl)methanone

Cat. No.: B2610084
CAS No.: 474416-61-0
M. Wt: 446.06
InChI Key: XLSNWYDMCRRAIA-UHFFFAOYSA-N
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Description

Bis(2-iodothiophen-3-yl)methanone: is an organic compound with the molecular formula C₉H₄I₂OS₂. It is a yellow solid that is used in various chemical research applications. The compound is characterized by the presence of two iodine atoms attached to thiophene rings, which are connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-iodothiophen-3-yl)methanone typically involves the reaction of 3-thiophenemethanol with 2-iodo-α-(2-iodo-3-thienyl)-methanol. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in methylene chloride at room temperature for about 10 hours .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bis(2-iodothiophen-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

Bis(2-iodothiophen-3-yl)methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2-iodothiophen-3-yl)methanone involves its interaction with molecular targets through its iodine and thiophene groups

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    2-Iodothiophene: A related compound with one iodine atom attached to a thiophene ring.

    Bis(2-thienyl)methanone: A similar compound without the iodine atoms.

Uniqueness: Bis(2-iodothiophen-3-yl)methanone is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. This makes it a valuable compound for specific research applications where the iodine atoms play a crucial role.

Properties

IUPAC Name

bis(2-iodothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSNWYDMCRRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)C2=C(SC=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4I2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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